Cas no 1256642-90-6 (1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid)

1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid
- 1-methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid(SALTDATA: HCl)
- 1-methyl-2,5-dihydropyrrole-2-carboxylic acid
- AKOS006316145
- 1256642-90-6
- SCHEMBL12798692
-
- MDL: MFCD18381889
- インチ: InChI=1S/C6H9NO2/c1-7-4-2-3-5(7)6(8)9/h2-3,5H,4H2,1H3,(H,8,9)
- InChIKey: IXTVQMZAYAYIJB-UHFFFAOYSA-N
- ほほえんだ: CN1CC=CC1C(=O)O
計算された属性
- せいみつぶんしりょう: 127.063328530g/mol
- どういたいしつりょう: 127.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 153
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 40.5Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 239.9±40.0 °C at 760 mmHg
- フラッシュポイント: 98.9±27.3 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1813100-250mg |
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid |
1256642-90-6 | 95% | 250mg |
¥9243.00 | 2024-08-09 |
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid 関連文献
-
Zixu Sun,Xinghui Wang,Tingwei Cai,Zhen Meng RSC Adv., 2016,6, 40799-40805
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS: 1256642-90-6)
1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS: 1256642-90-6) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals targeting neurological disorders and metabolic diseases. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthesis, biological activity, and potential applications in drug discovery.
The compound's structural motif, featuring a pyrrole ring with a carboxylic acid substituent, makes it a versatile building block for the design of small-molecule inhibitors and modulators. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of selective kinase inhibitors, which showed promising activity against neurodegenerative diseases. The researchers utilized a multi-step synthetic route to derivatize the core structure, leading to compounds with enhanced blood-brain barrier permeability and improved pharmacokinetic properties.
In addition to its role in kinase inhibition, 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid has been investigated for its potential as a scaffold for antimicrobial agents. A recent preprint on bioRxiv reported that derivatives of this compound exhibited potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study employed computational docking and molecular dynamics simulations to elucidate the binding interactions between the derivatives and bacterial target proteins, providing insights for further optimization.
Another area of interest is the compound's application in metabolic disorder research. A 2024 paper in ACS Chemical Biology highlighted its use in the development of allosteric modulators for G protein-coupled receptors (GPCRs) involved in glucose homeostasis. The study found that certain analogs of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid could selectively activate GPCRs, offering a potential therapeutic strategy for type 2 diabetes. The researchers emphasized the compound's favorable toxicity profile and metabolic stability, which are critical for clinical translation.
Despite these promising findings, challenges remain in the large-scale synthesis and formulation of 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid derivatives. A recent industry report by a leading pharmaceutical analytics firm identified scalability and cost-effectiveness as key hurdles in the commercialization of these compounds. However, advances in continuous flow chemistry and biocatalysis are expected to address these issues, paving the way for broader applications in drug development.
In conclusion, 1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid (CAS: 1256642-90-6) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in multiple therapeutic areas. Ongoing research continues to uncover new applications and optimize its pharmacological properties, making it a compound of significant interest for both academic and industrial researchers. Future studies should focus on overcoming synthetic challenges and further elucidating its mechanism of action to fully realize its therapeutic potential.
1256642-90-6 (1-Methyl-2,5-dihydro-1H-pyrrole-2-carboxylic acid) 関連製品
- 3395-35-5(2,5-Dihydro-1H-pyrrole-2-carboxylic acid)
- 4043-88-3((2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid)
- 58640-72-5((R)-2,5-Dihydro-1H-pyrrole-2-carboxylic acid)
- 132330-98-4(3-(Benzyloxy)-2-bromopyridine)
- 1505440-82-3(N-methyl-N-(2-methylquinolin-4-yl)methylhydroxylamine)
- 2640836-76-4(2-bromo-N-{2-5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-ylethyl}benzene-1-sulfonamide)
- 2137537-38-1(4-{(4-cyclopropyloxolan-3-yl)aminomethyl}-2-nitrophenol)
- 1893836-51-5(methyl2-(2,3,4,5-tetrafluorophenyl)ethylamine)
- 478076-83-4(2-Amino-3,4,5-tricyano-6-(2-pyridyl)pyridine)
- 136366-43-3(4-Ethoxy-3-nitrobenzonitrile)




